molecular formula C24H25N3O4 B11368908 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11368908
M. Wt: 419.5 g/mol
InChI Key: RVZAQXCOTXGQJE-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzofuran core with an oxadiazole ring and a butoxyphenyl group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core and the oxadiazole ring. Common reagents used in these reactions include butoxybenzene, which undergoes various transformations to form the desired product . The reaction conditions often involve the use of solvents like diethyl ether and catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation under reduced pressure and purification through recrystallization are commonly employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-5-6-13-29-18-10-8-17(9-11-18)20-23(27-31-26-20)25-24(28)22-16(4)19-12-7-14(2)15(3)21(19)30-22/h7-12H,5-6,13H2,1-4H3,(H,25,27,28)

InChI Key

RVZAQXCOTXGQJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C(=C(C=C4)C)C)C

Origin of Product

United States

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